molecular formula C21H19N3O3S B2571083 (Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 1321774-58-6

(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2571083
CAS No.: 1321774-58-6
M. Wt: 393.46
InChI Key: WZKHNXTXBBPWNS-DQRAZIAOSA-N
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Description

The compound “(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a benzamide derivative featuring a pyrrolidinedione moiety and a substituted benzo[d]thiazole ring. Its structure includes a 2,5-dioxopyrrolidine group at the 3-position of the benzamide core, with a Z-configuration imine linkage to a 3,4,7-trimethyl-substituted benzothiazole.

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-12-7-8-13(2)19-18(12)23(3)21(28-19)22-20(27)14-5-4-6-15(11-14)24-16(25)9-10-17(24)26/h4-8,11H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKHNXTXBBPWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C₁₄H₁₆N₂O₃S
  • Molecular Weight : 308.35 g/mol

The structure includes a pyrrolidine ring and a benzamide moiety, which are commonly associated with various pharmacological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, derivatives containing oxadiazole and benzamide structures have been shown to exhibit potent activity against multidrug-resistant bacteria such as MRSA and VRSA by targeting the bacterial division protein FtsZ .

CompoundActivityTarget Pathogen
A14Potent antibacterialMRSA, VRSA
(Z)-3...Potentially effectiveTBD

The mechanism of action for compounds in this class often involves inhibition of bacterial cell division by targeting FtsZ, a key protein in bacterial cytokinesis. This presents a novel approach to combat antibiotic resistance .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzamide and pyrrolidine rings can significantly influence biological activity. For example:

  • Substituents on the benzamide : Alkyl groups such as trimethyl enhance lipophilicity and improve membrane penetration.
  • Pyrrolidine modifications : The presence of dioxo groups appears to increase binding affinity to target proteins.

Case Studies

  • Study on Antibacterial Efficacy : A recent publication demonstrated that a series of benzamide derivatives exhibited superior antibacterial activity compared to traditional antibiotics. Among these, compounds structurally similar to this compound showed promising results against resistant strains .
  • In Vivo Studies : Animal model studies have suggested that these compounds can reduce bacterial load significantly without notable toxicity. Further research is ongoing to evaluate their therapeutic indices and safety profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Benzothiazole Substituents

The closest structural analog is 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide (). Key differences include:

  • Substituents on the benzothiazole ring : The target compound has 3,4,7-trimethyl groups, whereas the analog in has 3-ethyl and 4,6-difluoro substitutions.

Comparison with Heterocyclic Derivatives from

Key distinctions:

  • Core structure : 2d features a fused tetrahydroimidazo[1,2-a]pyridine, contrasting with the benzothiazole-pyrrolidinedione system of the target compound.
  • Physical properties : 2d has a melting point of 215–217°C and a 55% synthetic yield, which may reflect differences in stability or crystallinity compared to the target compound .

Data Table: Comparative Analysis of Key Compounds

Property Target Compound Analog () Compound 2d ()
Core Structure Benzamide-benzothiazole-pyrrolidinedione Benzamide-benzothiazole-pyrrolidinedione Tetrahydroimidazo[1,2-a]pyridine
Substituents 3,4,7-Trimethyl (benzothiazole) 3-Ethyl, 4,6-difluoro (benzothiazole) 4-Nitrophenyl, cyano, benzyl
Molecular Weight (Calculated) ~438.5 g/mol ~456.4 g/mol ~525.5 g/mol
Melting Point Not reported Not reported 215–217°C
Synthetic Yield Not reported Not reported 55%

Research Findings and Implications

  • Substituent Impact : Methyl groups in the target compound may improve metabolic stability compared to the fluoro/ethyl-substituted analog, though experimental verification is needed .
  • Synthetic Challenges : The target’s trimethyl-substituted benzothiazole requires precise alkylation steps, contrasting with the one-pot reactions for imidazopyridines () .
  • Spectroscopic Validation : Analogous compounds (e.g., 2d) are characterized via NMR and HRMS, suggesting similar methodologies could apply to the target .

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